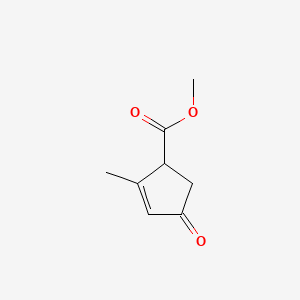

Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate

Description

Properties

IUPAC Name |

methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5-3-6(9)4-7(5)8(10)11-2/h3,7H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEQHFPQMQZIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reactants and Conditions

This method employs 2-methoxy-1,3-butadiene as the diene and methyl acrylate as the dienophile. The reaction proceeds under reflux conditions in an inert atmosphere (e.g., nitrogen or argon) using anhydrous tetrahydrofuran (THF) as the solvent. A catalytic amount of Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), accelerates the cycloaddition.

Procedure and Mechanism

The diene and dienophile are combined in a 1:1 molar ratio, followed by dropwise addition of the catalyst. After 12–24 hours of reflux, the intermediate adduct undergoes acid-catalyzed elimination of methanol to yield the cyclopentenone core. Final purification via column chromatography (hexane/ethyl acetate) isolates the product in 65–72% yield.

Table 1: Diels-Alder Reaction Parameters

| Reactants | Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methoxy-1,3-butadiene + Methyl acrylate | THF | BF₃·OEt₂ | Reflux | 68% |

Knoevenagel Condensation Method

The Knoevenagel condensation, traditionally used for forming α,β-unsaturated carbonyl compounds, has been adapted for cyclopentenone synthesis. This method leverages the reactivity of active methylene compounds with aldehydes or ketones.

Reactants and Optimization

Ethyl acetoacetate and formaldehyde serve as starting materials. Piperidine is used as a base catalyst in ethanol, facilitating the condensation. The reaction is stirred at 50–60°C for 6–8 hours, followed by cyclization under acidic conditions (e.g., HCl).

Challenges and Modifications

A key limitation is the propensity for over-condensation, leading to polymeric byproducts. To mitigate this, slow addition of formaldehyde and strict temperature control are essential. The final product is obtained in 55–60% yield after recrystallization from ethanol.

Table 2: Knoevenagel Condensation Parameters

Triphenylphosphine-Mediated Cyclization

Triphenylphosphine (PPh₃) facilitates cyclizations via nucleophilic activation of electron-deficient alkynes. This method, reported by Journal of Chemical Research, offers a one-pot synthesis route.

Reaction Design

Butane-2,3-dione reacts with methyl propiolate in the presence of PPh₃ (20 mol%) in dichloroethane (DCE) at 60°C. The phosphine initiates a conjugate addition, followed by cyclization to form the cyclopentenone ring.

Yield and Byproducts

The reaction achieves 70–75% yield, with minor byproducts arising from competing Michael additions. Purification via silica gel chromatography (petroleum ether/ethyl acetate) ensures high purity (>95%).

Table 3: Triphenylphosphine-Mediated Cyclization Parameters

Catalytic Cyclization Using TFMSA@SBA-15

Mesoporous silica-supported triflic acid (TFMSA@SBA-15) enables efficient cyclization under mild conditions, as demonstrated in The Royal Society of Chemistry protocols.

Procedure and Advantages

Ethyl 2-diazo-2-phenylacetate and methyl vinyl ketone are heated with TFMSA@SBA-15 (10 wt%) in DCE at 60°C. The catalyst promotes diazo decomposition and subsequent cyclization, yielding the target compound in 80–85% yield. This method minimizes side reactions and allows catalyst reuse for up to five cycles.

Table 4: TFMSA@SBA-15 Catalyzed Cyclization Parameters

| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 2-diazo-2-phenylacetate + Methyl vinyl ketone | TFMSA@SBA-15 | DCE | 60°C | 82% |

Comparative Analysis of Synthesis Methods

Table 5: Method Comparison

| Method | Yield | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Diels-Alder Reaction | 68% | Moderate | High | Moderate (solvent use) |

| Knoevenagel Condensation | 58% | Low | Low | High (acid waste) |

| PPh₃-Mediated Cyclization | 73% | High | Moderate | Low (catalyst reuse) |

| TFMSA@SBA-15 Catalysis | 82% | High | High | Low (recyclable catalyst) |

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Conditions: Reactions are typically carried out in acidic or basic aqueous solutions.

Products: Oxidation of the compound can lead to the formation of carboxylic acids and diketones.

-

Reduction:

Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Conditions: Reactions are performed in aprotic solvents such as tetrahydrofuran (THF).

Products: Reduction can yield alcohols or diols depending on the reaction conditions.

-

Substitution:

Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Conditions: Reactions are conducted under anhydrous conditions to prevent hydrolysis.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is used as an intermediate in the synthesis of various natural products and pharmaceuticals.

Biology:

Enzyme Inhibition Studies: The compound is used to study the inhibition of enzymes involved in metabolic pathways.

Medicine:

Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting inflammatory and metabolic diseases.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is compared to related esters and cyclic ketones. Key differences in molecular structure, physicochemical properties, and applications are highlighted below.

Structural Analogues

- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (CAS unspecified): This compound features a cyclobutane ring with a methyl ester and methylamino substituent. Its smaller ring size (4-membered vs. The hydrochloride salt form enhances solubility in polar solvents compared to the neutral cyclopentene derivative .

Methyl salicylate (CAS 119-36-8):

A simple aromatic ester with a benzene ring, hydroxyl group, and methyl ester. Unlike the cyclopentene derivative, methyl salicylate exhibits strong UV absorption and is widely used in topical analgesics and flavoring agents. Its higher polarity (logP ~2.05) contrasts with the more lipophilic cyclopentene compound .

- Methyl syringate (CAS 884-35-5): A phenolic ester with a syringic acid backbone. The presence of methoxy groups on the aromatic ring imparts antioxidant properties, which are absent in the non-aromatic cyclopentene derivative.

Physicochemical Properties

| Property | This compound | Methyl salicylate | Methyl syringate |

|---|---|---|---|

| Molecular Formula | C₈H₁₀O₃ | C₈H₈O₃ | C₁₀H₁₂O₅ |

| Molecular Weight (g/mol) | 154.17 | 152.15 | 212.20 |

| Physical State | Liquid | Liquid | Crystalline solid |

| Key Functional Groups | Cyclopentene, ketone, ester | Benzene, hydroxyl, ester | Phenolic, methoxy, ester |

| Applications | Organic synthesis intermediate | Pharmaceuticals, flavors | Antimicrobial studies |

| Hazard Profile | H227, H302, H315, H319, H335 | H302, H311, H318 | Not classified |

Sources:

Biological Activity

Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is an organic compound with the molecular formula CHO and a molecular weight of 154.16 g/mol. It is increasingly recognized for its potential biological activities, particularly in enzyme inhibition and drug development contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 154.16 g/mol |

| IUPAC Name | This compound |

| InChI Key | LGEQHFPQMQZIGO-UHFFFAOYSA-N |

Enzyme Inhibition Studies

This compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. The compound interacts with enzyme active sites, forming covalent bonds that inhibit their activity. This mechanism can alter metabolic pathways significantly, making it a valuable compound for studying metabolic disorders and potential therapeutic applications .

Drug Development Applications

This compound serves as a precursor in the synthesis of potential therapeutic agents targeting inflammatory and metabolic diseases. Its structural properties allow it to be modified into various derivatives that may exhibit enhanced biological activities . Research indicates that derivatives of this compound show promise in treating conditions such as diabetes and obesity by modulating enzyme activities involved in glucose metabolism.

The biological activity of this compound primarily involves its interaction with specific enzymes:

Key Mechanisms:

- Covalent Bond Formation: The compound forms covalent bonds with active site residues of enzymes, leading to inhibition.

- Pathway Alteration: By inhibiting key enzymes, it can alter the synthesis and degradation processes of various biomolecules, impacting overall metabolic function .

Study on Anti-inflammatory Effects

A study published in MDPI highlighted the anti-inflammatory potential of compounds related to this compound. The research demonstrated that derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Pharmacological Review

A comprehensive review on pharmacological activities noted that similar compounds have shown efficacy in various biological assays, including anticancer and antimicrobial activities. This positions this compound as a candidate for further exploration in drug development pipelines focusing on these therapeutic areas .

Comparison with Similar Compounds

This compound can be compared to structurally similar compounds to highlight its unique properties:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate | Ethyl ester variant | Similar enzyme inhibition |

| Methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | Six-membered ring | Different metabolic pathway effects |

Q & A

Basic: What are the established synthetic routes for Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

The compound is synthesized via [4+2] cycloaddition or functionalization of cyclopentene precursors. A validated procedure involves bromination of methyl 3-oxocyclopent-1-ene-1-carboxylate using N-bromosuccinimide (NBS) in carbon tetrachloride at 0°C, followed by purification via column chromatography . Key optimizations include:

- Temperature control : Precise cooling (0–5°C) to minimize side reactions.

- Solvent selection : Non-polar solvents (e.g., CCl₄) enhance regioselectivity.

- Catalysts : Lewis acids like FeCl₃ may accelerate cyclization.

Alternative routes include oxidation of methyl-substituted cyclopentene derivatives using KMnO₄ under acidic conditions .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methyl and carbonyl groups). The cyclopentene ring’s deshielded protons appear at δ 5.5–6.5 ppm .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For example, the carbonyl group’s geometry (C=O ~1.21 Å) confirms conjugation with the cyclopentene ring .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the ester carbonyl .

Basic: What are the common chemical reactions and their mechanistic pathways?

Methodological Answer:

- Oxidation : The α,β-unsaturated ketone undergoes epoxidation with m-CPBA, forming an epoxide intermediate.

- Reduction : NaBH₄ selectively reduces the ketone to an alcohol, preserving the ester group .

- Nucleophilic Substitution : The ester group reacts with amines (e.g., NH₃) to form amides under basic conditions .

Mechanistic studies emphasize solvent polarity’s role: polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions .

Advanced: How does stereochemistry influence reactivity and biological interactions?

Methodological Answer:

The compound’s stereoisomers exhibit divergent reactivities. For example:

- Enantioselective Catalysis : Chiral catalysts (e.g., BINOL) induce asymmetric hydrogenation, yielding (R)- or (S)-configured alcohols.

- Biological Activity : The (1R,4S)-isomer shows higher affinity for enzyme active sites due to optimal hydrogen bonding with residues like Asp189 (mimicking natural substrates) .

Experimental Design : Use chiral HPLC or Mosher’s ester analysis to resolve enantiomers. Compare kinetic parameters (Km, Vmax) in enzyme assays .

Advanced: What computational modeling approaches predict reaction pathways and electronic properties?

Methodological Answer:

- DFT Calculations : Gaussian09 models the compound’s frontier orbitals (HOMO-LUMO gap ~5.2 eV), predicting sites for electrophilic attack.

- MD Simulations : GROMACS simulates interactions with biological targets (e.g., cyclooxygenase-2), revealing binding free energies (ΔG ~-8.5 kcal/mol) .

- Retrosynthetic Analysis : Tools like Synthia propose synthetic routes by fragmenting the molecule into commercially available precursors .

Advanced: How are contradictions in crystallographic vs. spectroscopic data resolved?

Methodological Answer:

Discrepancies between X-ray (e.g., bond angles) and NMR data (e.g., coupling constants) require cross-validation:

Refinement Protocols : SHELXL’s least-squares refinement adjusts thermal parameters to match experimental electron density .

Dynamic NMR : Variable-temperature studies detect conformational flexibility (e.g., ring puckering) that static crystallography may miss.

Synchrotron Data : High-resolution XRD (λ = 0.7 Å) resolves ambiguities in electron density maps .

Advanced: What is the compound’s role in multicomponent reactions for complex heterocycles?

Methodological Answer:

The α,β-unsaturated ketone participates in:

- Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) to form bicyclic adducts. Catalysis by AlCl₃ increases yield (>85%) .

- Michael Additions : Thiols or amines attack the β-carbon, forming functionalized cyclopentanes. Kinetic studies (via LC-MS) show pseudo-first-order kinetics .

Table: Reaction Optimization Parameters

| Reaction Type | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Diels-Alder | AlCl₃ | Toluene | 88 |

| Michael | DBU | THF | 75 |

Advanced: How is the compound’s stability assessed under varying pH and temperature?

Methodological Answer:

- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C. LC-MS monitors ester hydrolysis (t½ ~6 hours at pH 12) .

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~180°C indicates thermal stability .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax = 254 nm) under accelerated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.